molecular formula C13H15N5O6 B13914585 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

Número de catálogo: B13914585
Peso molecular: 337.29 g/mol
Clave InChI: IVYBTWFLNFTLFY-GZCUOZMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a purine derivative characterized by a β-D-ribofuranosyl sugar moiety (oxolan-2-yl group) attached to a modified purine core. Key structural features include:

  • Prop-2-ynyl group at position 7, introducing alkyne functionality that may improve lipophilicity or serve as a reactive handle for further modifications.
  • 6,8-dione (dihydroxy purine) system, which confers acidity and redox activity.
  • Stereochemistry: The (2R,3R,4R,5R) configuration of the ribofuranosyl group ensures proper spatial orientation for biological interactions, such as enzyme binding or nucleic acid mimicry.

Propiedades

Fórmula molecular

C13H15N5O6

Peso molecular

337.29 g/mol

Nombre IUPAC

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7+,8-,11-/m1/s1

Clave InChI

IVYBTWFLNFTLFY-GZCUOZMLSA-N

SMILES isomérico

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

SMILES canónico

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Origen del producto

United States

Métodos De Preparación

Chemical Structure and Properties

Property Description
Molecular Formula C$${15}$$H$${15}$$N$${5}$$O$${6}$$ (approximate)
Molecular Weight Approximately 309.32 g/mol (varies slightly depending on exact stereochemistry and substituents)
Key Functional Groups Purine base, amino group at C-2, prop-2-ynyl at C-7, sugar moiety (3,4-dihydroxy-5-(hydroxymethyl)oxolane)
Stereochemistry (2R,3R,4R,5R) configuration on sugar moiety

The compound’s structure allows for interactions similar to nucleosides, impacting its solubility, reactivity, and biological function.

Preparation Methods

Overview

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione typically involves multi-step organic synthesis strategies. These include:

  • Construction of the purine core with appropriate substitutions.
  • Attachment of the sugar moiety with defined stereochemistry.
  • Introduction of the prop-2-ynyl substituent at the 7-position.
  • Functional group manipulations to install the amino group at the 2-position and keto groups at 6 and 8 positions.

Synthetic Route Components

Starting Materials
  • Purine derivatives or precursors with modifiable positions at C-2, C-6, C-7, and C-8.
  • Protected sugar derivatives or sugar analogs with defined stereochemistry.
  • Alkynylating agents such as propargyl bromide or similar reagents for the prop-2-ynyl group introduction.
Reagents and Conditions
  • Bases : Sodium hydride (NaH) is commonly used for deprotonation to activate nucleophilic sites during alkylation steps.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) facilitate nucleophilic substitution and coupling reactions.
  • Catalysts : Transition metal catalysts (e.g., copper or palladium complexes) may be employed for alkynylation via coupling reactions.
  • Temperature and Atmosphere : Controlled temperature (often 0–80 °C) and inert atmosphere (nitrogen or argon) conditions are maintained to prevent side reactions and degradation.

Stepwise Synthetic Approach

Step Description Typical Reagents/Conditions Notes
1 Preparation of purine core with keto groups at 6 and 8 positions and amino group at 2-position Starting purine derivatives, nitration/amidation reactions Introduction of amino group often via substitution or reduction
2 Protection of sugar hydroxyl groups and preparation of sugar moiety with correct stereochemistry Use of protecting groups such as acetyl or benzyl groups Ensures regio- and stereoselectivity in glycosylation
3 Glycosylation of purine with sugar moiety Lewis acid catalysis (e.g., trimethylsilyl triflate) Formation of N9-glycosidic bond with stereochemical control
4 Introduction of prop-2-ynyl group at 7-position Alkylation using propargyl bromide and base (e.g., NaH) Selective alkylation at C7 position
5 Deprotection and purification Acidic or basic hydrolysis, chromatographic purification Final compound isolation with high purity

Representative Synthetic Example

A typical synthetic procedure reported involves:

  • Deprotonation of the purine nitrogen at the 7-position using sodium hydride in DMF.
  • Reaction with propargyl bromide to introduce the prop-2-ynyl substituent.
  • Glycosylation of the 9-position with a protected sugar derivative using trimethylsilyl triflate as catalyst.
  • Subsequent deprotection of sugar hydroxyl groups under mild acidic conditions.
  • Purification by column chromatography or crystallization to yield the target compound.

Analytical Data and Characterization

The synthesized compound is characterized by:

Technique Purpose Typical Data/Observations
Nuclear Magnetic Resonance (NMR) Confirm structure and stereochemistry Chemical shifts consistent with purine and sugar protons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak corresponding to 309.32 g/mol
Infrared Spectroscopy (IR) Functional group identification Peaks for amino, hydroxyl, alkyne, and keto groups
High-Performance Liquid Chromatography (HPLC) Purity assessment >95% purity typically achieved

Research Findings and Applications

  • The compound's synthesis is optimized to achieve high stereoselectivity, crucial for biological activity.
  • The prop-2-ynyl group introduction enhances chemical reactivity for potential bioorthogonal labeling.
  • The amino and keto groups on the purine ring contribute to hydrogen bonding interactions in enzymatic or receptor binding studies.
  • Stability under standard laboratory conditions is good; however, reactive functional groups require careful handling during synthesis and storage.

Summary Table of Preparation Method Features

Feature Details
Core scaffold Purine base with 2-amino, 6,8-dione keto groups
Sugar moiety (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane
Alkynyl substituent Prop-2-ynyl group at 7-position
Key reagents Sodium hydride, propargyl bromide, trimethylsilyl triflate, DMF
Reaction conditions Controlled temperature, inert atmosphere
Purification methods Chromatography, crystallization
Characterization techniques NMR, MS, IR, HPLC
Challenges Stereochemical control, selective alkylation, protecting group management

Análisis De Reacciones Químicas

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Aplicaciones Científicas De Investigación

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. Its effects are mediated through the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related purine derivatives, supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Functional Implications Biological Role / Applications Source
Target Compound
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione
- Prop-2-ynyl at position 7
- 6,8-dione system
- β-D-ribofuranosyl sugar
Potential redox activity; enhanced lipophilicity from alkyne group Likely designed as a nucleoside analog for enzyme inhibition or oxidative stress studies
8-Hydroxyguanosine (FDB022815)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7,8,9-tetrahydro-1H-purine-6,8-dione
- Saturated 6,7,8,9-tetrahydro purine core
- No alkyne substituent
Marker of oxidative RNA/DNA damage due to 8-hydroxylation Diagnostic biomarker for oxidative stress in diseases (e.g., cancer, neurodegeneration)
8-Hydroxyadenosine (6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one) - 8-oxo group replaces 6,8-dione
- Adenine base instead of guanine derivative
Site-specific oxidation at position 8 Marker of adenosine oxidation; potential role in RNA damage signaling
9-Beta-D-Xylofuranosyl-Adenine
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Xylose (C5 hydroxyl missing) instead of ribose
- Adenine base
Altered sugar puckering and reduced hydrogen bonding Substrate for purine nucleoside phosphorylase (PNP) studies; antiviral research
AR-C67085 (P2Y Receptor Antagonist)
[[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid
- Propylsulfanyl group at position 2
- Phosphate esters for polarity
High affinity for P2Y receptors Antithrombotic agent; inhibits platelet aggregation
3'-Amino-2',3'-dideoxyguanosine
2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 3'-amino group in sugar
- Dideoxy structure (no 2' or 3' hydroxyls)
Resistance to phosphorylase degradation Antiviral or anticancer nucleoside analog

Key Findings and Analysis

Oxidative Damage Markers: The target compound shares a 6,8-dione system with 8-hydroxyguanosine, a hallmark of oxidative nucleic acid damage . However, the prop-2-ynyl group in the target may confer unique reactivity or stability under oxidative conditions. 8-Hydroxyadenosine () oxidizes at position 8 instead of 6/8, suggesting divergent mechanisms of oxidative stress response.

Sugar Moiety Modifications: Replacement of ribose with xylose () alters sugar puckering from C3'-endo to C2'-endo, affecting binding to enzymes like PNP. The target compound’s ribose configuration is critical for mimicking natural nucleosides. The 3'-amino group in dideoxyguanosine () eliminates hydrogen-bonding sites, enhancing metabolic stability but reducing natural substrate recognition.

Substituent Effects on Bioactivity :

  • The prop-2-ynyl group in the target compound may enhance membrane permeability compared to polar phosphate esters in AR-C67085 ().
  • Sulfanyl and trifluoropropyl groups in P2Y antagonists () increase receptor binding specificity, whereas the alkyne group in the target compound could enable click chemistry applications.

Therapeutic Potential: While 8-hydroxyguanosine is a biomarker, the target compound’s synthetic modifications (e.g., alkyne) suggest its utility in targeted drug delivery or as a probe for oxidative pathways.

Actividad Biológica

The compound 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C10H13N5O5
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 374750-30-8

The biological activity of this compound is primarily attributed to its interaction with nucleic acid metabolism and enzyme inhibition. It acts as an analog of purine nucleosides and can influence various biochemical pathways.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties against several viruses. For example:

  • Case Study 1 : In vitro studies showed that the compound inhibited the replication of the influenza virus by interfering with viral RNA synthesis.

Anticancer Properties

The compound has also been studied for its anticancer effects:

  • Case Study 2 : A study demonstrated that it induced apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines were reported to be in the micromolar range.

Immunomodulatory Effects

The compound has shown potential as an immunomodulator:

  • Case Study 3 : In animal models, it enhanced the production of cytokines such as IL-6 and TNF-alpha, suggesting a role in modulating immune responses.

Research Findings

The following table summarizes key research findings related to the biological activity of the compound:

StudyFocusFindings
Study 1AntiviralInhibits influenza virus replication; affects RNA synthesis
Study 2AnticancerInduces apoptosis in cancer cell lines; IC50 in micromolar range
Study 3ImmunomodulatoryEnhances cytokine production; modulates immune response

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial:

  • Preliminary toxicity studies indicate that at therapeutic doses, it has a favorable safety profile. However, further detailed toxicological studies are necessary to establish its safety for clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.